molecular formula C15H11ClN2O B14244705 1-[(E)-(4-Chlorophenyl)diazenyl]-3-phenylprop-2-en-1-one CAS No. 332350-27-3

1-[(E)-(4-Chlorophenyl)diazenyl]-3-phenylprop-2-en-1-one

Cat. No.: B14244705
CAS No.: 332350-27-3
M. Wt: 270.71 g/mol
InChI Key: JCWFAPFPEOLHHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(E)-(4-Chlorophenyl)diazenyl]-3-phenylprop-2-en-1-one is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments. This compound, in particular, is known for its vibrant color and has applications in both scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(E)-(4-Chlorophenyl)diazenyl]-3-phenylprop-2-en-1-one typically involves the diazotization of 4-chloroaniline followed by coupling with cinnamaldehyde. The reaction conditions generally include:

    Diazotization: 4-chloroaniline is treated with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) at low temperatures (0-5°C) to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with cinnamaldehyde in an alkaline medium (usually sodium hydroxide, NaOH) to form the azo compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-[(E)-(4-Chlorophenyl)diazenyl]-3-phenylprop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction of the azo group can be achieved using reducing agents such as sodium dithionite (Na2S2O4) or hydrogen in the presence of a catalyst.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the phenyl rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

    Reduction: Sodium dithionite (Na2S2O4) in aqueous medium or hydrogen gas with a palladium catalyst.

    Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Products may include carboxylic acids or quinones.

    Reduction: The primary product is the corresponding amine.

    Substitution: Products depend on the substituent introduced, such as brominated or nitrated derivatives.

Scientific Research Applications

1-[(E)-(4-Chlorophenyl)diazenyl]-3-phenylprop-2-en-1-one has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: Widely used in the dye and pigment industry due to its vibrant color and stability.

Mechanism of Action

The mechanism of action of 1-[(E)-(4-Chlorophenyl)diazenyl]-3-phenylprop-2-en-1-one involves its interaction with biological molecules. The azo group (N=N) can undergo reduction in biological systems to form aromatic amines, which can interact with various cellular targets. The compound’s effects are mediated through its ability to bind to and modify proteins, DNA, and other biomolecules, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(E)-(4-Methoxyphenyl)diazenyl]-3-phenylprop-2-en-1-one
  • 1-[(E)-(4-Nitrophenyl)diazenyl]-3-phenylprop-2-en-1-one
  • 1-[(E)-(4-Methylphenyl)diazenyl]-3-phenylprop-2-en-1-one

Uniqueness

1-[(E)-(4-Chlorophenyl)diazenyl]-3-phenylprop-2-en-1-one is unique due to the presence of the chloro substituent on the phenyl ring. This chloro group can influence the compound’s reactivity, stability, and biological activity. Compared to other similar compounds, the chloro derivative may exhibit different electronic properties and steric effects, making it valuable for specific applications in research and industry.

Properties

CAS No.

332350-27-3

Molecular Formula

C15H11ClN2O

Molecular Weight

270.71 g/mol

IUPAC Name

N-(4-chlorophenyl)imino-3-phenylprop-2-enamide

InChI

InChI=1S/C15H11ClN2O/c16-13-7-9-14(10-8-13)17-18-15(19)11-6-12-4-2-1-3-5-12/h1-11H

InChI Key

JCWFAPFPEOLHHE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)N=NC2=CC=C(C=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.